tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
Overview
Description
tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a tetrahydroquinoline moiety and a carbamate ester group. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Carbamate Group: The carbamate ester can be introduced by reacting the tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-(1,2,3,4-Tetrahydro-quinolin-3-YL)-carbamic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Carbamate Esters: Compounds with similar carbamate functional groups but different core structures.
Uniqueness
tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate is unique due to its specific stereochemistry and the combination of the tetrahydroquinoline and carbamate ester groups
Properties
IUPAC Name |
tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURNOYXRZQBNV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161584 | |
Record name | 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-06-8 | |
Record name | 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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